molecular formula C21H24N2O4 B12512058 Dibenzyl 2-methylpiperazine-1,4-dicarboxylate CAS No. 671198-52-0

Dibenzyl 2-methylpiperazine-1,4-dicarboxylate

Cat. No.: B12512058
CAS No.: 671198-52-0
M. Wt: 368.4 g/mol
InChI Key: GUUASGOQNPMIHK-UHFFFAOYSA-N
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Description

Dibenzyl 2-methylpiperazine-1,4-dicarboxylate (CAS: 1047975-20-1) is a piperazine derivative functionalized with two benzyl ester groups and a methyl substituent at the 2-position of the piperazine ring. This compound is primarily utilized in pharmaceutical research as a synthetic intermediate, particularly in the development of antihypertensive agents and other bioactive molecules. Its structure combines the rigidity of the piperazine ring with the lipophilic benzyl ester groups, which influence solubility, stability, and reactivity .

Properties

CAS No.

671198-52-0

Molecular Formula

C21H24N2O4

Molecular Weight

368.4 g/mol

IUPAC Name

dibenzyl 2-methylpiperazine-1,4-dicarboxylate

InChI

InChI=1S/C21H24N2O4/c1-17-14-22(20(24)26-15-18-8-4-2-5-9-18)12-13-23(17)21(25)27-16-19-10-6-3-7-11-19/h2-11,17H,12-16H2,1H3

InChI Key

GUUASGOQNPMIHK-UHFFFAOYSA-N

Canonical SMILES

CC1CN(CCN1C(=O)OCC2=CC=CC=C2)C(=O)OCC3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Industrial Production Methods

    Large-Scale Production: Industrial production methods often involve similar synthetic routes but are optimized for large-scale production.

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

Major Products

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Dibenzyl Piperazine-1,4-Dicarboxylate (CAS: 14000-67-0)

  • Structural Difference : Lacks the 2-methyl group on the piperazine ring.
  • Lower molecular weight (C19H18N2O4 vs. C21H22N2O4 for the methylated derivative) may improve solubility in polar solvents .

1,4-Di-tert-Butyl 2-Methylpiperazine-1,4-Dicarboxylate (CAS: 959417-67-5)

  • Structural Difference : Tert-butyl esters replace benzyl esters.
  • Impact: Stability: Tert-butyl esters are more resistant to hydrolysis under basic conditions compared to benzyl esters, which require hydrogenolysis for cleavage . Solubility: Reduced lipophilicity due to tert-butyl groups may limit solubility in organic solvents but enhance compatibility with aqueous-organic mixed systems. Safety: The tert-butyl derivative is classified as a skin and respiratory irritant (H315, H319, H335) .

(S)-4-Benzyl 1-tert-Butyl 2-Methylpiperazine-1,4-Dicarboxylate (CAS: 859517-91-2)

  • Structural Difference : Combines benzyl and tert-butyl esters with stereochemical specificity (S-configuration at the 2-methyl position).
  • Impact: Stereoselectivity: The (S)-enantiomer may exhibit distinct biological activity or binding affinity in chiral environments, relevant for drug development . Synthesis: Requires enantioselective methods, increasing complexity compared to non-chiral analogs .

Benzothiazole-Piperazine-1,2,3-Triazole Derivatives

  • Structural Difference : Incorporates a benzothiazole-triazole moiety instead of ester groups.
  • Impact :
    • Bioactivity : Such derivatives are explored for anticancer properties due to the benzothiazole scaffold’s ability to intercalate DNA or inhibit kinases .
    • Synthetic Route : Prepared via click chemistry (azide-alkyne cycloaddition), contrasting with the condensation reactions used for dicarboxylate esters .

Physicochemical and Functional Comparison

Compound Molecular Formula Molecular Weight (g/mol) Key Functional Groups Applications
Dibenzyl 2-methylpiperazine-1,4-dicarboxylate C21H22N2O4 366.41 Benzyl esters, 2-methyl piperazine Drug intermediates, chiral synthesis
Dibenzyl piperazine-1,4-dicarboxylate C19H18N2O4 338.36 Benzyl esters Generic acylating agent
1,4-Di-tert-butyl 2-methylpiperazine-1,4-dicarboxylate C15H28N2O4 300.39 tert-Butyl esters Stable intermediates, catalysis
(R)-1-Boc-4-Cbz-2-methylpiperazine C15H22N2O4 294.35 Boc/Cbz protecting groups Peptide synthesis, asymmetric catalysis

Commercial Considerations

  • Cost : The dibenzyl derivative is priced at $67/250 mg (98% purity), while the tert-butyl analog costs ~€278/100 mg, reflecting differences in synthetic complexity and demand .
  • Availability : Specialty suppliers like AiFChem and Combi-Blocks stock these compounds, though chiral variants may have longer lead times .

Biological Activity

Dibenzyl 2-methylpiperazine-1,4-dicarboxylate (DBMPDC) is a chemical compound that has garnered attention for its diverse biological activities and potential applications in medicinal chemistry. This article presents a comprehensive overview of its biological activity, including its mechanisms of action, interactions with various biological targets, and relevant research findings.

Chemical Structure and Properties

DBMPDC is characterized by a piperazine ring substituted with two benzyl groups and two carboxylate moieties at the 1 and 4 positions. Its molecular formula is C18H22N2O4C_{18}H_{22}N_2O_4, with a molecular weight of approximately 370.40 g/mol. The unique structural features of DBMPDC contribute to its reactivity and biological activity.

The biological activity of DBMPDC primarily involves its interaction with specific receptors and enzymes. Research indicates that it acts as a ligand for histamine receptors, which may have implications for treating allergic responses and inflammatory conditions. The compound's ability to modulate receptor activity suggests potential therapeutic applications in anti-inflammatory treatments and pain management.

Biological Activity Overview

DBMPDC has demonstrated several key biological activities:

  • Histamine Receptor Modulation : Studies show that DBMPDC binds to histamine receptors, indicating potential use in allergy and inflammation therapies.
  • Chiral Auxiliary Role : Its structure allows it to function as a chiral auxiliary in asymmetric synthesis, enhancing the enantioselectivity of reactions involving biologically active compounds.
  • Antimicrobial Properties : Preliminary studies suggest that derivatives of DBMPDC exhibit antimicrobial activity, although further research is needed to confirm these effects.

Comparative Analysis with Similar Compounds

To better understand the uniqueness of DBMPDC, it is helpful to compare it with similar compounds within the piperazine family:

Compound NameMolecular FormulaKey Features
(R)-Di-Tert-butyl 2-methylpiperazine-1,4-dicarboxylateC18H34N2O4C_{18}H_{34}N_2O_4Contains tert-butyl groups; used in asymmetric synthesis
(R)-tert-butyl 2-methylpiperazine-1-carboxylateC13H19N2O2C_{13}H_{19}N_2O_2Simpler structure; used as a chiral auxiliary
(3R,5S)-rel-tert-butyl 3,5-dimethylpiperazine-1-carboxylateC13H23N2O2C_{13}H_{23}N_2O_2Features additional methyl substitutions; potential medicinal applications

DBMPDC's dual benzyl substitutions and dicarboxylic acid functionalities enhance its reactivity and biological activity compared to simpler piperazine derivatives.

Case Studies and Research Findings

  • Histamine Receptor Binding Study : A study investigated the binding affinity of DBMPDC to various histamine receptors. The results indicated a significant affinity for H1 and H3 receptors, suggesting its potential role in modulating allergic responses.
  • Asymmetric Synthesis Application : Researchers explored the use of DBMPDC as a chiral auxiliary in synthesizing enantiomerically pure compounds. The findings demonstrated that DBMPDC improved the enantioselectivity of reactions involving various substrates, showcasing its utility in organic synthesis.
  • Antimicrobial Activity Assessment : In vitro tests evaluated the antimicrobial properties of DBMPDC derivatives against several bacterial strains. Results indicated promising activity against gram-positive bacteria, warranting further investigation into its potential as an antimicrobial agent.

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